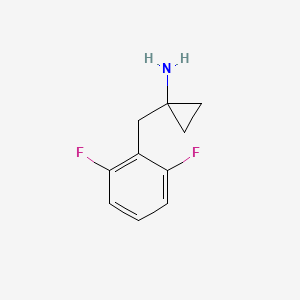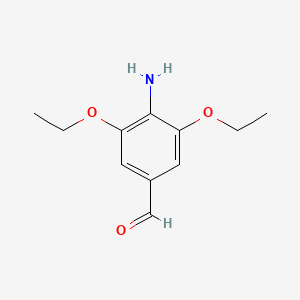
3-methyl-1-(4-methylbenzenesulfonyl)-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-1-(4-methylbenzenesulfonyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a methyl group at the 3-position and a 4-methylbenzenesulphonyl group attached to the nitrogen atom of the pyrrole ring. Pyrroles and their derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(4-methylbenzenesulfonyl)-1H-pyrrole typically involves the reaction of 3-methylpyrrole with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3-methylpyrrole+4-methylbenzenesulfonyl chlorideEt3Nthis compound+HCl
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
3-methyl-1-(4-methylbenzenesulfonyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The methyl group at the 3-position can be oxidized to form a carboxylic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: Electrophilic substitution reactions can occur at the 2- and 5-positions of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using a palladium catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3-carboxy-1-(4-methylbenzenesulphonyl)-1H-pyrrole.
Reduction: 3-methyl-1-(4-methylphenylthio)-1H-pyrrole.
Substitution: 2-bromo-3-methyl-1-(4-methylbenzenesulfonyl)-1H-pyrrole.
科学研究应用
3-methyl-1-(4-methylbenzenesulfonyl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 3-methyl-1-(4-methylbenzenesulfonyl)-1H-pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the aromatic nature of the pyrrole ring allows for π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
相似化合物的比较
Similar Compounds
3-methyl-1-(4-methylphenyl)-1H-pyrrole: Lacks the sulfonyl group, resulting in different chemical reactivity and biological activity.
1-(4-methylbenzenesulphonyl)-1H-pyrrole: Lacks the methyl group at the 3-position, which can affect its steric and electronic properties.
3-methyl-1-(4-chlorobenzenesulphonyl)-1H-pyrrole:
Uniqueness
3-methyl-1-(4-methylbenzenesulfonyl)-1H-pyrrole is unique due to the presence of both the methyl and sulfonyl groups, which confer specific chemical and biological properties
属性
分子式 |
C12H13NO2S |
|---|---|
分子量 |
235.30 g/mol |
IUPAC 名称 |
3-methyl-1-(4-methylphenyl)sulfonylpyrrole |
InChI |
InChI=1S/C12H13NO2S/c1-10-3-5-12(6-4-10)16(14,15)13-8-7-11(2)9-13/h3-9H,1-2H3 |
InChI 键 |
WTOBWCHRSUWNPK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N,N-dimethyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]aniline](/img/structure/B8500785.png)
![(3-Phenylbicyclo[2.2.2]oct-2-en-2-yl)methanol](/img/structure/B8500797.png)






